Furfuryl mercaptan

Catalog No.
S584587
CAS No.
98-02-2
M.F
C5H6OS
M. Wt
114.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl mercaptan

CAS Number

98-02-2

Product Name

Furfuryl mercaptan

IUPAC Name

furan-2-ylmethanethiol

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2

InChI Key

ZFFTZDQKIXPDAF-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CS

Solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

2-Furanmethanethiol; (2-Furanyl)methylmercaptan; 2-(Mercaptomethyl)furan; 2-Furfurylmercaptan; 2-Furfurylthiol; 2-Furylmethanethiol; 2-Furylmethyl Mercaptan; Furan-2-ylmethanethiol; Furfuryl Thiol; NSC 41142;

Canonical SMILES

C1=COC(=C1)CS
  • Understanding and removing unwanted flavors

    Furfuryl mercaptan is a volatile compound known for its strong, unpleasant odor often described as roasted coffee or burnt rubber. Researchers have studied its degradation in various environments, particularly in coffee: . This research helps understand how this compound contributes to the overall coffee flavor profile and potentially develop methods to remove it if desired.

  • Chemical synthesis

    Furfuryl mercaptan serves as a starting material for the synthesis of other furfuryl (containing a furan ring) compounds with potential applications in various fields. Researchers have explored different methods for its preparation, including alternative approaches that avoid the use of highly hazardous chemicals: .

  • Environmental fate and behavior

    As a volatile organic compound, furfuryl mercaptan's environmental fate is of interest to researchers studying its potential impact on air quality and human health. Understanding its degradation pathways and environmental persistence is crucial for assessing its environmental risks: .

Furfuryl mercaptan, also known as 2-furfurylthiol or 2-furanmethanethiol, is an organic compound characterized by its strong odor, which is reminiscent of roasted coffee. It is a clear, colorless liquid that can develop a yellow hue upon prolonged exposure to air. This compound is primarily known for its role as a flavor component in coffee, produced during the roasting process through the Maillard reaction, which involves the interaction between sugars and amino acids .

Furfuryl mercaptan has a molecular formula of C₄H₄OS and a molecular weight of 104.14 g/mol. It is soluble in oils but insoluble in water, making it particularly relevant in food chemistry and flavoring applications .

Please Note:

  • While furfuryl mercaptan has potential applications, more research is needed to fully understand its properties and safety profile.
  • This analysis is based on currently available scientific data and may be updated as further information emerges.
, including:

  • Fenton-type reactions: Under these conditions, furfuryl mercaptan can degrade significantly, with studies showing up to 90% degradation within one hour at 37 degrees Celsius. The primary degradation products include dimers and various non-volatile compounds .
  • Polymerization: The compound is known to polymerize when heated in the presence of mineral acids, which can affect its stability and usability in food products .
  • Formation of inclusion complexes: Furfuryl mercaptan can form inclusion complexes with β-cyclodextrin, enhancing its thermal stability and modifying its release characteristics during food processing .

Several methods exist for synthesizing furfuryl mercaptan:

  • Reaction of furfural with ammonium hydrogen sulfide: This method involves treating furfural with ammonium hydrogen sulfide to produce bis(furylmethyl) disulfide, which can then be reduced to yield furfuryl mercaptan .
  • Acid-catalyzed reaction: A more recent method involves the acid-catalyzed reaction of furfuryl alcohol with thiourea, leading to the formation of an isothiouronium intermediate that liberates the thiol upon hydrolysis .
  • Direct synthesis from thiourea and furfuryl chloride: This method includes the reaction of furfuryl chloride with thiourea, followed by decomposition of the intermediate .

Furfuryl mercaptan has several applications:

  • Flavoring agent: It is widely used as a flavoring compound in coffee and other roasted foods due to its characteristic aroma .
  • Food chemistry: Its unique properties make it valuable in food processing and flavor development.
  • Research: Studies on its reactivity and degradation pathways contribute to understanding flavor stability in food products.

Interaction studies involving furfuryl mercaptan have highlighted its behavior under various conditions:

  • Reactivity under oxidative conditions: Studies show that furfuryl mercaptan readily degrades in the presence of oxidizing agents like hydrogen peroxide, leading to significant losses in concentration when subjected to Fenton-type reactions .
  • Complex formation: The formation of inclusion complexes with β-cyclodextrin improves the stability and release profile of furfuryl mercaptan in food systems, showcasing its potential for enhanced flavor delivery .

Furfuryl mercaptan shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeOdor CharacteristicCommon Uses
Furfuryl mercaptanThiolCoffee-likeCoffee flavoring
Furfuryl alcoholAlcoholSweet, nuttyFlavoring agent
FurfuralAldehydeSweet, caramel-likeFlavoring and fragrance
2-Furfuryl disulfideDisulfideSulfuryFlavoring agent
ThioureaThioamideMildly sulfurousAgricultural chemicals

Furfuryl mercaptan is unique among these compounds due to its specific role as a key aromatic component in coffee production and its distinct reactivity patterns under oxidative conditions. Its strong odor profile contrasts with the milder scents of related compounds like furfural and furfuryl alcohol.

Physical Description

Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet

XLogP3

1.3

Density

d204 1.14
1.125-1.135 (20°)

UNII

29W096TCPG

GHS Hazard Statements

Aggregated GHS information provided by 1696 companies from 4 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Flavoring Agents

Pictograms

Flammable

Flammable

Other CAS

98-02-2

Wikipedia

Furfuryl mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Furanmethanethiol: ACTIVE

Dates

Modify: 2023-08-15

Increasing 2-furfurylthiol content in Chinese sesame-flavored Baijiu via inoculating the producer of precursor l-cysteine in Baijiu fermentation

Ting Shen, Jun Liu, Qun Wu, Yan Xu
PMID: 33292940   DOI: 10.1016/j.foodres.2020.109757

Abstract

2-Furfurylthiol was an important contributor to the flavor of traditional fermented foods including Baijiu. It is essential to increase 2-furfurylthiol concentration to improve the quality of Baijiu. This study aimed to enrich the content of 2-furfurylthiol in Chinese sesame-flavored Baijiu via two strains we isolated from Baijiu fermentation, Bacillus subtilis LBM 10019 and Bacillus vallismortis LBM 10020, which could respectively produce 56.31 mg/L and 42.81 mg/L l-cysteine, the precursor of 2-furfurylthiol, in sorghum extract. After inoculation of these two strains, the maximal relative abundance of Bacillus increased from 7.48% to 40.38%, the final content of l-cysteine increased by 101.44% in Baijiu fermentation. Moreover, the concentration of 2-furfurylthiol increased by 89.15% in the production. This work provides a novel strategy to improve the quality of Chinese sesame-flavored Baijiu.


New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose

Huan Liu, Zhenyu Wang, Teng Hui, Fei Fang, Dequan Zhang
PMID: 33992394   DOI: 10.1016/j.foodres.2021.110295

Abstract

The molecular formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction is not reported. Knowledge of the molecular interaction of glucose and ribose on the generation of 2-furfurylthiol is still unclear. The carbon module labeling (CAMOLA) technical approach was applied to elucidate the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction. The effect of ribose on the glucose-cysteine reaction was also evaluated. The results showed that 2-furfural and 2-furanmethanol were important intermediates for the formation of 2-furfurylthiol. Irrespective of the heating time, 2-furfurylthiol was mainly generated from an intact C
glucose skeleton (88-89%), whereas the recombination of glucose fragments had minimal contribution. 2-Furfural could be generated from the Maillard reaction between glucose and cysteine or glucose alone, which further formed 2-furanmethanol. Immediately, 2-furfurylthiol could arise from the reaction of 2-furanmethanol and H
S from cysteine. Moreover, the reaction of glucose, ribose, and cysteine could generate 2-furfural, 2-furanmethanol, and 2-furfurylthiol by an addition effect confirmed by the model reaction and food system.


Identification of characteristic aroma components of butter from Chinese butter hotpot seasoning

Jie Sun, Mingjuan Ma, Baoguo Sun, Fazheng Ren, Haitao Chen, Ning Zhang, Yuyu Zhang
PMID: 32822905   DOI: 10.1016/j.foodchem.2020.127838

Abstract

The potent aroma compounds in butter from four kinds of Chinese butter hotpot seasoning were first investigated by analyzing the isolates from solid-phase microextraction. A total of 49 aroma compounds were identified, and 23 of them were highly correlated with the aroma profiles of the butter by partial least squares regression analysis. Aroma extract dilution analysis and odor activity value calculations were applied to further reveal the dominant odorants. Fifty-three odorants with flavor dilution factors between 1 and 1024 were identified and OAVs of 17 odorants were greater than 1. Finally, an aroma recombination experiment was prepared by mixing the aroma-active compounds (OAVs > 1), and the aroma profile of the recombination showed good agreement with that of the original sample. Omission tests showed that 2-furfurylthiol, 2-acetylthiazole, anethole, (E)-2-decenal, and 1,8-cineole were the key odorants for the overall aroma of butter.


Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu

Xuebo Song, Lin Zhu, Si Jing, Qing Li, Jian Ji, Fuping Zheng, Qiangzhong Zhao, Jinyuan Sun, Feng Chen, Mouming Zhao, Baoguo Sun
PMID: 32615756   DOI: 10.1021/acs.jafc.0c04170

Abstract

The sensory impacts of two thiols, 2-methyl-3-furanthiol (MFT) and 2-furfurylthiol (FFT), in Chinese soy sauce aroma-type Baijiu (SSB), strong aroma-type Baijiu (STB), and light aroma-type Baijiu (LTB) (liquor) were evaluated and combined with partial least squares discriminant analysis (PLS-DA) to differentiate Chinese Baijiu. The flavor dilution factors of these two thiols ranged from 81 to 6561, and quantitative results showed that MFT and FFT were significantly more abundant (
< 0.001) in SSB than in STB and LTB. The determined odor activity values (OAVs) suggest that MFT (OAV: 34-121) and FFT (OAV: 11-103) contribute significantly to the overall aroma profiles of LTB and STB. Interestingly, the OAVs of these two thiols were high (256-263) and did not significantly differ (
> 0.05) in SSB. Notably, hierarchical cluster analysis and PLS-DA results revealed that these compounds can be used to differentiate Chinese LTB, STB, and SSB. According to their prominent organoleptic and distinguishing roles, these two thiols can be regarded as flavor markers for SSB.


Optimization of the Maillard reaction of xylose with cysteine for modulating aroma compound formation in fermented tilapia fish head hydrolysate using response surface methodology

Pei Gao, Wenshui Xia, Xinzhi Li, Shaoquan Liu
PMID: 32580127   DOI: 10.1016/j.foodchem.2020.127353

Abstract

Aroma defects limit the application of fish protein hydrolysates as flavourings. This study aimed to develop a flavour concentrate from fermented tilapia fish head hydrolysate bymaximising the Maillard reaction production of meaty and roasted aroma associated compounds. We studied the optimal conditions of the Maillard reaction of xylose with cysteine to form meat-like odorants using response surface methodology. A 3-factored and 3-leveled Box Behnken design was employed, where the independent variables were cysteine concentration (A, w/v, %), heating temperature (B, °C) and heating time (C, min). 2-Methyl-3-furanthiol and 2-furfurylthiol were used as response factors. The optimal conditions were obtained as follows: A, 0.80%; B, 183.80 °C; C, 89.34 min. Compared with the controls, Maillard reaction products enriched the meaty and roasted aroma associated compounds in the treated hydrolysate. In conclusion, the treated tilapia fish head hydrolysate may be used as a base in development of new fish-based flavourings.


Enhancement of coffee brew aroma through control of the aroma staling pathway of 2-furfurylthiol

Zhenchun Sun, Heping Cui, Ni Yang, Charfedinne Ayed, Xiaoming Zhang, Ian D Fisk
PMID: 32283367   DOI: 10.1016/j.foodchem.2020.126754

Abstract

During storage of coffee, the key aroma 2-furfurylthiol becomes less active, the mechanisms of this loss and ways to mitigate it were investigated. Aroma profiles were analyzed using GC-MS and sensory properties were evaluated by Quantitative Descriptive Analysis. Quinones, as the oxidation products of hydroxydroquinone, was found to actively bind 2-furfurylthiol, which accounted for the loss of 2-furfurylthiol. To mitigate this loss, ingredients were screened for their ability to prevent 2-furfurylthiol from loss. Cysteine had the highest 2-furfurylthiol releasing efficiency and ascorbic acid was also selected due to its 2-furfurylthiol releasing ability in Fenton reaction system. Concentrations were optimized and the addition of 0.045 g/L cysteine and 0.05 g/L ascorbic acid directly protected aroma during storage, these included 2-furfurylthiol, dimethyltrisulfide, methyl furfuryl disulfide, 4-ethylguaiacol and 4-vinylguaiacol. Ultimately, sensory testing showed a direct enhancement in nutty, sulfurous and roasted aroma attributes, an increase in flavour intensity and preference over shelf life.


Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol

Zhenchun Sun, Ni Yang, Chujiao Liu, Robert S T Linforth, Xiaoming Zhang, Ian D Fisk
PMID: 31174781   DOI: 10.1016/j.foodchem.2019.05.175

Abstract

The aroma stability of fresh coffee brew was investigated during storage over 60 min, there was a substantial reduction in available 2-furfurylthiol (2-FFT) (84%), methanethiol (72%), 3-methyl-1H-pyrole (68%) and an increase of 2-pentylfuran (65%). It is proposed that 2-FFT was reduced through reversible chemical binding and irreversible losses. Bound 2-FFT was released after cysteine addition, thereby demonstrating that a reversible binding reaction was the dominant mechanism of 2-FFT loss in natural coffee brew. The reduction in available 2-FFT was investigated at different pH and temperatures. At high pH, the reversible binding of 2-FFT was shown to protect 2-FFT from irreversible losses, while irreversible losses led to the reduction of total 2-FFT at low pH. A model reaction system was developed and a potential conjugate, hydroxyhydroquinone, was reacted with 2-FFT. Hydroxyhydroquinone also showed 2-FFT was released after cysteine addition at high pH.


Structure-Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan-2-ylmethanethiol

Sebastian Schoenauer, Peter Schieberle
PMID: 29627982   DOI: 10.1021/acs.jafc.8b00857

Abstract

Furan-2-ylmethanethiol (2-furfurylthiol; 2-FFT, 1) is long-known as a key odorant in roast and ground coffee and was also previously identified in a wide range of thermally treated foods such as meat, bread, and roasted sesame seeds. Its unique coffee-like odor quality elicited at very low concentrations, and the fact that only a very few compounds showing a similar structure have previously been described in foods make 1 a suitable candidate for structure-odor activity studies. To gain insight into the structural features needed to evoke a coffee-like odor at low concentrations, 46 heterocyclic mercaptans and thio ethers were synthesized, 32 of them for the first time, and their odor qualities and odor thresholds were determined. A movement of the mercapto group to the 3-position kept the coffee-like aroma but led to an increase in odor threshold. A separation of the thiol group from the furan ring by an elongation of the carbon side chain caused a loss of the coffee-like odor and also led to an increase in odor thresholds, especially for ω-(furan-2-yl)alkane-1-thiols with six or seven carbon atoms in the side chain. A displacement of the furan ring by a thiophene ring had no significant influence on the odor properties of most of the compounds studied, but the newly synthesized longer-chain 1-(furan-2-yl)- and 1-(thiophene-2-yl)alkane-1-thiols elicited interesting passion fruit-like scents. In total, only 4 out of the 46 compounds also showed a coffee-like odor quality like 1, but none showed a lower odor threshold. Besides the odor attributes, also retention indices, mass spectra, and NMR data of the synthesized compounds were elaborated, which are helpful in possible future identification of these compounds in trace levels in foods or other materials.


Characterization of key aroma-active sulfur-containing compounds in Chinese Laobaigan Baijiu by gas chromatography-olfactometry and comprehensive two-dimensional gas chromatography coupled with sulfur chemiluminescence detection

Xuebo Song, Lin Zhu, Xinlei Wang, Fuping Zheng, Mouming Zhao, Yuping Liu, Hehe Li, Fuyan Zhang, Yuhang Zhang, Feng Chen
PMID: 31253273   DOI: 10.1016/j.foodchem.2019.124959

Abstract

Volatile sulfur-containing compounds (VSCs) often exist at extremely low concentrations, making them difficult to be determined. The VSCs in Laobaigan (LBG) Baijiu were analyzed by headspace solid-phase microextraction (HS-SPME) coupled with GC × GC-SCD, by which 12 VSCs were identified. Among the 65 odor-active compounds that were determined by GC-O with the aid of aroma extract dilution analysis (AEDA), benzenemethanethiol and 2-methyl-3-furanthiol were found to possess the highest FD values of 6561. The limits of detection (LODs) of the identified VSCs determined by GC × GC-SCD were found to be extremely low at 0.05-1.53 ng/L, with their analytical recoveries from 85% to 116%. The VSCs in the LBG samples were determined in a range of concentrations from 0.77 ± 0.02 µg/L to 60.04 ± 2.32 µg/L. Benzenemethanethiol, dimethyl trisulfide, 2-methyl-3-furanthiol and 2-furfurylthiol exhibited odor activity values (OAVs) > 100 and significantly contributed to the overall aroma of LBG Baijiu.


Ultrasonic modification of pectin for enhanced 2-furfurylthiol encapsulation: process optimization and mechanisms

Wenjun Wang, Yiming Feng, Weijun Chen, Yueying Wang, Geoffrey Wilder, Donghong Liu, Yun Yin
PMID: 31436316   DOI: 10.1002/jsfa.10000

Abstract

Pectin is an intriguing polymer, which is usually regarded as a byproduct from agricultural and biological processes. In previous studies, ultrasound treatment has been explored to improve the functionality of pectin but most of that work focused on aspects of molecular structure and the chemical properties of pectin. In this study, we utilized ultrasound treatment to modify the physiochemical properties of pectin. Using ultrasound treatment, we evaluated the emulsifying capability of pectin as a function of ultrasonic time and power density, using a response surface approach. A very potent yet unstable coffee-like aroma compound, 2-furfurylthiol, was also used for comparing the encapsulation feasibility of emulsion made with original pectin and ultrasound-treated pectin.
Our results showed that the particle size of pectin was highly correlated with power density and ultrasound time. Approximately 370 nm of pectin particle size could be reached at a power density of 1.06 W mL
for 40 min. Ultrasound treatment increased emulsion droplet size but significantly improved emulsifying capacities, such as centrifugal stability and surface loading, although it was highly dependent upon the ultrasound treatment condition. When used as the encapsulation wall material, the ultrasound-modified pectin had significantly enhanced performance compared with the original, in terms of flavor retention over time at 45 °C and 65 °C.
Ultrasound treatment was able to modify the physiochemical properties of pectin, which thus improved emulsification stability and encapsulation feasibility by forming a thicker layer at the oil / water interface to protect the core materials. © 2019 Society of Chemical Industry.


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